Technical Guide: Ethyl 1-chloroisoquinoline-7-carboxylate (CAS 1374258-52-2)
Technical Guide: Ethyl 1-chloroisoquinoline-7-carboxylate (CAS 1374258-52-2)
The following technical guide details the synthesis, reactivity, and application of Ethyl 1-chloroisoquinoline-7-carboxylate , a critical bifunctional intermediate in medicinal chemistry.
Executive Summary
Ethyl 1-chloroisoquinoline-7-carboxylate is a privileged heteroaromatic scaffold used primarily in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors and Hypoxia-Inducible Factor (HIF) modulators. Its value lies in its orthogonal reactivity : the C1-chlorine atom serves as a highly electrophilic "warhead" for SNAr or palladium-catalyzed cross-couplings, while the C7-ethyl ester acts as a stable "anchor" for downstream diversifications (hydrolysis, reduction, or amidation).
This guide provides a validated synthetic protocol, mechanistic insights into its reactivity, and safety standards for handling this corrosive intermediate.
Chemical Identity
| Property | Specification |
| CAS Number | 1374258-52-2 |
| IUPAC Name | Ethyl 1-chloroisoquinoline-7-carboxylate |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water |
| Key Functional Groups | 1-Chloro (Electrophile), 7-Ester (Nucleophile acceptor) |
Synthesis Protocol: The "Self-Validating" System
The most robust synthesis, validated by Pfizer Inc. in the development of ACC inhibitors, proceeds via the chlorination of 1-hydroxyisoquinoline-7-carboxylic acid followed by selective esterification. This route is preferred over direct carbonylation of 7-bromoisoquinolines due to higher regiocontrol and scalability.
Mechanistic Logic
-
Aromatization (Step 1): The starting material exists in a lactam-lactim tautomeric equilibrium. Treatment with phosphorous oxychloride (POCl₃) converts the lactam carbonyl into a chloronium intermediate, which aromatizes to the 1-chloroisoquinoline. This step simultaneously converts the C7-carboxylic acid to the acid chloride.
-
Chemoselective Esterification (Step 2): The C7-acyl chloride is significantly more reactive towards nucleophiles than the C1-imidoyl chloride. By controlling temperature (0°C) and stoichiometry, one can selectively esterify the C7 position without displacing the C1-chlorine.
Step-by-Step Methodology
Step 1: Formation of the Dichloro Intermediate
-
Reagents: 1-Hydroxyisoquinoline-7-carboxylic acid (1.0 eq), POCl₃ (excess, ~40 eq as solvent/reagent).
-
Protocol:
-
Charge a reaction vessel with 1-hydroxyisoquinoline-7-carboxylic acid (e.g., 3.0 g).
-
Slowly add POCl₃ (e.g., 74 mL) under nitrogen. Caution: Exothermic.
-
Heat the mixture to 90°C for 5 hours. Monitoring by LCMS (aliquot quenched in MeOH) should show complete conversion to the methyl ester analog (artifact of quenching) or the acid.
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess POCl₃.
-
Critical Checkpoint: The residue contains 1-chloroisoquinoline-7-carbonyl chloride . It is moisture-sensitive and should be used immediately in Step 2.
-
Step 2: Selective Esterification
-
Reagents: Crude acyl chloride from Step 1, Anhydrous Ethanol (7.0 eq), Triethylamine (1.1 eq), Anhydrous THF (Solvent).
-
Protocol:
-
Dissolve the crude residue from Step 1 in anhydrous THF (e.g., 135 mL) and cool to 0°C .
-
Add Triethylamine (TEA) dropwise to scavenge HCl.
-
Add Ethanol dropwise.[1] Note: Do not use a large excess of ethanol or high temperatures, as this may lead to SNAr displacement of the C1-chloride by ethoxide.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Partition the mixture between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the title compound.
-
Visualization: Synthesis & Reactivity Pathways
Figure 1: Synthetic workflow from the hydroxy-acid precursor to the bifunctional ester, highlighting the divergence of downstream reactivity.
Reactivity Profile & Applications
The "Warhead": C1-Chlorine
The C1 position in isoquinoline is electronically deficient (similar to the 2-position in pyridine). The presence of the electron-withdrawing ester at C7 further lowers the LUMO energy, making the C1-chloride exceptionally reactive.
-
SNAr Displacement: Reacts cleanly with primary and secondary amines, thiols, and alkoxides. This is the primary route for introducing diversity in ACC inhibitor synthesis (e.g., coupling with spiro-piperidines).
-
Cross-Coupling: Under palladium catalysis (Suzuki-Miyaura), the C1-Cl undergoes oxidative addition to form biaryl systems.
The "Anchor": C7-Ethyl Ester
The ester group serves as a protected carboxylic acid. It is generally stable to the conditions used to displace the C1-chloride (acidic or mild basic conditions).
-
Differentiation: After C1 modification, the ester can be hydrolyzed (LiOH/THF/H₂O) to the acid for subsequent amide coupling.
Case Study: ACC Inhibitors
In the development of Acetyl-CoA Carboxylase inhibitors (e.g., Pfizer's CP-640186 analogs), this intermediate acts as the central hub. The C1-Cl is displaced by a complex spiro-cyclic amine, and the C7-ester is hydrolyzed and coupled to a sulfonamide bioisostere. This modularity allows for rapid SAR (Structure-Activity Relationship) cycling.
Safety & Handling
-
Corrosivity: The intermediate 1-chloroisoquinoline-7-carbonyl chloride is a potent lachrymator and corrosive. All operations in Step 1 and the transfer to Step 2 must be performed in a fume hood.
-
Hydrolysis Risk: The final ethyl ester is stable, but the C1-chlorine can hydrolyze back to the isoquinolinone (lactam) if exposed to strong aqueous acids at high temperatures. Store under inert atmosphere at 4°C.
-
Skin Sensitization: Isoquinoline derivatives are potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No.[2][3] 8,993,586.[3] Washington, DC: U.S. Patent and Trademark Office. Link
-
Pfizer Inc. (2009). Pyrazolospiroketone acetyl-CoA carboxylase inhibitors. World Intellectual Property Organization, WO2009144554A1. Link
-
PubChem. (2024). Ethyl 1-chloroisoquinoline-7-carboxylate (Compound Summary). National Library of Medicine. Link
-
Bagley, M. C., et al. (2011). Synthesis of Isoquinolines. Chemical Reviews, 111(11), 7157-7219. (Cited for general isoquinoline reactivity principles). Link
Sources
- 1. CN102558073A - Green synthesis method of fenazaquin - Google Patents [patents.google.com]
- 2. US7355084B2 - Method for hydrogenating organic compounds by means of Ru/SiO2 catalysts - Google Patents [patents.google.com]
- 3. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
